4-Amino-4',4''-dianilinotrityl alcohol
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Overview
Description
. This compound is characterized by the presence of three aromatic rings and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’,4’'-dianilinotrityl alcohol typically involves the reaction of triphenylmethanol with aniline derivatives under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the trityl cation, which then reacts with aniline to form the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Amino-4’,4’'-dianilinotrityl alcohol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’,4’'-dianilinotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced aromatic rings.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-Amino-4’,4’'-dianilinotrityl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4’,4’'-dianilinotrityl alcohol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: A precursor in the synthesis of 4-Amino-4’,4’'-dianilinotrityl alcohol.
Aniline Derivatives: Compounds with similar amino groups and aromatic structures.
Properties
CAS No. |
68966-33-6 |
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Molecular Formula |
C31H27N3O |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(4-aminophenyl)-bis(4-anilinophenyl)methanol |
InChI |
InChI=1S/C31H27N3O/c32-26-17-11-23(12-18-26)31(35,24-13-19-29(20-14-24)33-27-7-3-1-4-8-27)25-15-21-30(22-16-25)34-28-9-5-2-6-10-28/h1-22,33-35H,32H2 |
InChI Key |
QRFCCCIWAVNXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)N)(C4=CC=C(C=C4)NC5=CC=CC=C5)O |
Origin of Product |
United States |
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